molecular formula C22H17N3O6 B14010885 9-Ethylanthracene; 1,3,5-trinitrobenzene CAS No. 7598-02-9

9-Ethylanthracene; 1,3,5-trinitrobenzene

Cat. No.: B14010885
CAS No.: 7598-02-9
M. Wt: 419.4 g/mol
InChI Key: OFUKOFAPVDISEE-UHFFFAOYSA-N
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Description

Properties

CAS No.

7598-02-9

Molecular Formula

C22H17N3O6

Molecular Weight

419.4 g/mol

IUPAC Name

9-ethylanthracene;1,3,5-trinitrobenzene

InChI

InChI=1S/C16H14.C6H3N3O6/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h3-11H,2H2,1H3;1-3H

InChI Key

OFUKOFAPVDISEE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC=CC2=CC3=CC=CC=C31.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods of 1,3,5-Trinitrobenzene

Overview

1,3,5-Trinitrobenzene is a highly nitrated aromatic compound used in various industrial and research applications. Its preparation involves nitration reactions or oxidation/decarboxylation of related nitroaromatic compounds.

Synthetic Routes

Oxidation and Decarboxylation from 2,4,6-Trinitrotoluene

A classical and industrially relevant method involves two steps:

  • Procedure :
    • TNT is dissolved in sulfuric acid and potassium chlorate is added gradually at controlled temperatures (~75 °C). After reaction and work-up, TNBA is isolated.
    • TNBA is then dissolved in water, treated with sodium hydroxide at ~85 °C to induce decarboxylation, followed by acidification and recrystallization from ethanol to obtain pure 1,3,5-trinitrobenzene.
  • Yields :
    • TNBA: ~62.8%
    • 1,3,5-Trinitrobenzene: ~72.1%
    • Overall yield for two steps: ~45.3%
Synthesis from Phloroglucinol via Trioxime Intermediate

An alternative synthetic route involves:

  • Conversion of phloroglucinol into its trioxime derivative by reaction with aqueous hydroxylamine.
  • Oxidation of the trioxime intermediate with concentrated nitric acid (90%) to yield 1,3,5-trinitrobenzene.
  • Advantages : This method avoids the use of TNT and may offer a cleaner synthesis.
  • Conditions : Requires careful control of oxidation conditions to prevent overnitration or degradation.
  • References : This method is described as a facile two-step synthesis.

Summary Table for 1,3,5-Trinitrobenzene Preparation

Step Reaction Type Starting Material Reagents/Conditions Product Yield (%)
1 Oxidation 2,4,6-Trinitrotoluene (TNT) Potassium chlorate, sulfuric acid, 75 °C 1,3,5-Trinitrobenzoic acid 62.8
2 Decarboxylation 1,3,5-Trinitrobenzoic acid NaOH solution, 85 °C 1,3,5-Trinitrobenzene 72.1
1 & 2 Overall TNT As above 1,3,5-Trinitrobenzene 45.3
Alternative Oxime formation & oxidation Phloroglucinol Hydroxylamine, 90% nitric acid 1,3,5-Trinitrobenzene Not specified

Analysis and Comparison of Preparation Methods

Aspect 9-Ethylanthracene Preparation 1,3,5-Trinitrobenzene Preparation
Starting Materials Anthracene-9(10H)-one, ethylmagnesium bromide 2,4,6-Trinitrotoluene or phloroglucinol
Key Reaction Types Grignard addition, Mannich reaction, halogenation Oxidation, decarboxylation, oxime formation
Reaction Conditions Moderate temperatures (25-60 °C), inert atmosphere Acidic medium, elevated temperatures (75-85 °C)
Yields Moderate to high (60-80% for key steps) Moderate overall (~45% from TNT)
Complexity Multi-step with purification after each step Two-step classical method or alternative two-step
Environmental and Safety Aspects Use of organometallic reagents and halogens; requires inert atmosphere Use of strong oxidants and acids; handling of explosive precursors

Chemical Reactions Analysis

9-Ethylanthracene: undergoes various chemical reactions, including:

1,3,5-Trinitrobenzene: undergoes several types of reactions:

Scientific Research Applications

9-Ethylanthracene: has applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). It is also used in the synthesis of various organic compounds and as a fluorescent probe in biological studies .

1,3,5-Trinitrobenzene: is primarily used as a high explosive compound for commercial mining and military applications. It is also used as a narrow-range pH indicator, an agent to vulcanize natural rubber, and a mediating agent in the synthesis of other explosive compounds . Additionally, it has applications in environmental studies, such as the sorption kinetics of organic compounds on biochars .

Mechanism of Action

The mechanism of action for 9-Ethylanthracene involves its ability to participate in photochemical and photophysical processes due to its extended aromatic and conjugated π-system. This makes it useful in optoelectronic applications .

1,3,5-Trinitrobenzene: acts as a powerful oxidizing agent due to the presence of three nitro groups. Its explosive properties are attributed to the rapid release of gases and heat upon decomposition .

Comparison with Similar Compounds

Comparison with Structural Analogs

9-Ethylanthracene and Related Anthracene Derivatives

Structural Analogs :
  • 9,10-Diphenylanthracene : A polyaromatic hydrocarbon with two phenyl groups at the 9,10-positions. It has a higher molecular weight (330.43 g/mol) and is used in organic electronics .
  • (E)-9-Styrylanthracene : Features a vinyl-phenyl group, enhancing conjugation for optoelectronic applications .
  • 9-(2-Nitroethyl)-9,10-dihydroanthracene: A nitro-substituted ethanoanthracene with reduced aromaticity, synthesized via borohydride reduction .
Key Comparisons :
Property 9-Ethylanthracene 9,10-Diphenylanthracene (E)-9-Styrylanthracene 9-(2-Nitroethyl)-9,10-dihydroanthracene
Molecular Weight (g/mol) ~234.3 330.43 ~280.3 ~285.3
Melting Point (°C) Not reported 245–250 Not reported 80–85 (decomposes)
Stability pH-stable at 7.5 Thermally stable Light-sensitive Sensitive to hydrolysis
Applications Drug discovery OLEDs Photochemistry Intermediate for nitroalkanes

Research Findings :

  • Ethanoanthracene derivatives exhibit moderate bioavailability (e.g., 23a has a bioavailability score of 0.55) and comply with Lipinski’s rule for drug-likeness .
  • Substituted anthracenes like 9,10-diphenylanthracene show enhanced fluorescence quantum yields compared to unmodified anthracene .

1,3,5-Trinitrobenzene and Related Nitroaromatics

Structural Analogs :
  • 2,4,6-Trinitrotoluene (TNT) : A widely used explosive with methyl and nitro groups. Less thermally stable than TNB .
  • 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): A desensitized explosive with amino groups, exhibiting exceptional thermal stability (decomposes > 300°C) .
  • 1,3-Dinitrobenzene : Less nitro-substituted, used in dyes and explosives. Higher toxicity than TNB .
Key Comparisons :
Property 1,3,5-Trinitrobenzene TNT TATB 1,3-Dinitrobenzene
Molecular Weight (g/mol) 213.11 227.13 258.19 168.11
Melting Point (°C) 122–124 80–82 350 (decomposes) 89–91
Thermal Stability High (decomposes at 240°C) Moderate Extreme Low
Toxicity (LD₅₀, oral rat) Not reported 795 mg/kg > 5000 mg/kg 83 mg/kg
Applications Explosives, rubber vulcanization Military explosives Insensitive explosives Dyes, pesticides

Research Findings :

  • TNB’s binding affinity to GO is 3× stronger than 1,3,5-trichlorobenzene due to nitro group polarity, enabling environmental remediation applications .
  • TATB’s layered crystal structure forms shear bands under shock, contributing to its insensitivity .

Critical Analysis of Divergences

  • Synthetic Routes: While TNB is derived from TNT oxidation , ethanoanthracenes are synthesized via cycloaddition reactions (e.g., Diels-Alder), highlighting divergent methodologies for aromatic vs. nitroaromatic systems .
  • Toxicity : 1,3-Dinitrobenzene is significantly more toxic than TNB, emphasizing the role of nitro group count and substitution patterns in biological impact .
  • Stability: Ethanoanthracenes show pH-dependent stability (e.g., 23n degrades at pH 9.0), whereas TNB and TATB exhibit robust thermal stability .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 9-Ethylanthracene in high purity?

  • Methodological Answer : 9-Ethylanthracene can be synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling between 9-bromoanthracene and ethylboronic acid. Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization. Purity validation requires HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) and ¹H NMR analysis (aromatic proton integration ratios). Analytical standards (e.g., 9,10-diphenylanthracene derivatives) should be used for calibration .

Q. How is 1,3,5-trinitrobenzene synthesized in laboratory settings?

  • Methodological Answer : A two-step synthesis involves (1) oxidation of 2,4,6-trinitrotoluene (TNT) with sodium dichromate in concentrated sulfuric acid to yield 2,4,6-trinitrobenzoic acid, followed by (2) decarboxylation in boiling water. Reaction progress is monitored via thin-layer chromatography (TLC, silica gel, hexane/acetone 7:3). Final product confirmation requires IR spectroscopy (nitro group stretches at 1530 cm⁻¹ and 1350 cm⁻¹) and melting point analysis (122–124°C) .

Q. What analytical techniques are critical for characterizing 9-Ethylanthracene derivatives?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR for verifying substitution patterns and ethyl group integration (e.g., anthracene C-9 proton at δ 8.5–9.0 ppm) .
  • HPLC : Purity assessment using reverse-phase columns with UV detection (λ = 254 nm for anthracene chromophores) .
  • X-ray Crystallography : Resolve solid-state packing and dihedral angles between anthracene core and substituents .

Advanced Research Questions

Q. How can computational methods predict the explosive sensitivity of 1,3,5-trinitrobenzene derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) analyze molecular electrostatic potentials to identify electron-deficient regions prone to initiation. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., nitro group O···H contacts <2.5 Å), correlating with impact sensitivity measured via drop-weight testing (BAM methodology). Experimental validation requires comparison with TATB (triaminotrinitrobenzene) as a low-sensitivity reference .

Q. What experimental design considerations are essential for assessing the chronic toxicity of 1,3,5-trinitrobenzene in aquatic models?

  • Methodological Answer : Follow OECD Test Guideline 211 using Daphnia magna:

  • Exposure : Sublethal concentrations (0.1–10 mg/L) over 21 days under controlled pH (7.5–8.0) and temperature (20°C).
  • Endpoints : Measure hemocyanin oxidation via UV-Vis spectroscopy (λ = 340 nm) and reproductive output (neonates per brood).

Q. How do substituent patterns on anthracene cores affect triplet-state lifetimes in photoactive materials?

  • Methodological Answer : Synthesize 9,10-diarylanthracenes (e.g., 9,10-bis(4-methoxyphenyl)anthracene) and measure phosphorescence lifetimes using time-correlated single-photon counting (TCSPC) at 77K. Correlate Hammett σ values of substituents with T₁ decay kinetics; electron-donating groups (e.g., -OCH₃) enhance lifetimes (>50 ms) via reduced non-radiative decay .

Methodological Notes

  • Synthesis Validation : Cross-reference NMR data with NIST Standard Reference Databases (e.g., 9-bromoanthracene: CAS 1564-64-3) to confirm structural assignments .
  • Safety Protocols : For 1,3,5-trinitrobenzene handling, adhere to OSHA HCS guidelines (NFPA 704: Health = 2, Fire = 1) and store at 0–6°C in explosion-proof cabinets .

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